molecular formula C8H15NO2 B13533828 Methyl 3-ethylpyrrolidine-2-carboxylate

Methyl 3-ethylpyrrolidine-2-carboxylate

Cat. No.: B13533828
M. Wt: 157.21 g/mol
InChI Key: AVIDDEJFXYOMDO-UHFFFAOYSA-N
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Description

Methyl 3-ethylpyrrolidine-2-carboxylate (CAS: 171232-79-4) is a pyrrolidine derivative characterized by a five-membered saturated ring with an ethyl substituent at position 3 and a methyl ester group at position 2. Its molecular formula is C₈H₁₅NO₂, and the hydrochloride salt form has a molecular weight of 193.67 g/mol . Its stereochemistry, particularly the (2S,3S) configuration in the hydrochloride form, is critical for interactions in biological systems .

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

methyl 3-ethylpyrrolidine-2-carboxylate

InChI

InChI=1S/C8H15NO2/c1-3-6-4-5-9-7(6)8(10)11-2/h6-7,9H,3-5H2,1-2H3

InChI Key

AVIDDEJFXYOMDO-UHFFFAOYSA-N

Canonical SMILES

CCC1CCNC1C(=O)OC

Origin of Product

United States

Preparation Methods

Detailed Multi-step Synthesis (Based on CN111072543B Patent)

A comprehensive synthetic route to (3R,4S)-4-ethylpyrrolidine-3-carboxylic acid derivatives, closely related to this compound, involves the following steps:

Step Reaction Type Reagents/Conditions Product/Intermediate
1 Nucleophilic substitution Glycine ethyl ester, halogenated reagent, triethylamine Compound 1 (e.g., ethyl ester intermediate)
2 Michael addition (closed-loop) Compound 1, ethyl acrylate, lithium tert-butoxide Compound 2
3 Nucleophilic substitution Compound 2 Compound 3
4 Coupling reaction Compound 3, vinyl boron anhydride pyridine complex, Pd(OAc)2, K2CO3, N2 atmosphere Compound 4
5 Catalytic hydrogenation Compound 4, triethylamine, ruthenium catalyst Compound 5
6 Hydrolysis and deprotection Compound 5 Target compound (3R,4S)-4-ethylpyrrolidine-3-carboxylic acid

Example Reaction Conditions for Step 1:

  • Glycine ethyl ester (73.8 g) dissolved in dichloromethane (500 mL).
  • Triethylamine (144.8 g) added dropwise at 0 °C.
  • Methyl chloroformate (74.52 g) added dropwise.
  • Reaction warmed to room temperature and stirred for 3 hours.
  • Workup with 1M HCl, washing with saturated saline and water.
  • Drying over anhydrous sodium sulfate, filtration, and solvent removal under reduced pressure.

This method yields Compound 1, which proceeds to subsequent steps without further purification.

Alternative Synthesis via Cyclization of Ethylamine Derivatives

Another preparation approach involves:

  • Reaction of ethylamine with carboxylic acid derivatives to form precursors.
  • Cyclization of these precursors to form the pyrrolidine ring.
  • Subsequent esterification to yield this compound.

This method emphasizes stereochemical control to obtain specific enantiomers such as methyl (2S,3S)-3-ethylpyrrolidine-2-carboxylate; hydrochloride, which is important for biological activity.

Comparative Data Table of Key Preparation Methods

Feature Multi-step Nucleophilic Substitution Route Cyclization of Ethylamine Derivatives
Starting Material Glycine ethyl ester Ethylamine and carboxylic acid derivatives
Key Reactions Nucleophilic substitution, coupling, hydrogenation Cyclization, esterification
Catalysts Used Palladium acetate, ruthenium complexes None specified, typically acid/base catalysis
Stereochemical Control High, with chiral catalysts and conditions Moderate to high, depends on precursor stereochemistry
Reaction Conditions Multi-step, controlled temperature and atmosphere Simpler, but requires precise control of cyclization
Purification Workup with acid/base washes, drying agents Standard organic purification methods
Yield and Purity High, suitable for scale-up Variable, depending on stereochemistry

Research Findings and Notes

  • The multi-step synthesis described in CN111072543B patent provides a robust and scalable route to chiral pyrrolidine carboxylic acids, including methyl esters, with high stereoselectivity.
  • The use of palladium-catalyzed coupling and ruthenium-catalyzed hydrogenation steps is critical for functional group transformations and stereochemical integrity.
  • Cyclization methods starting from ethylamine derivatives offer a more direct approach but require careful control of stereochemistry to ensure biologically relevant isomers.
  • Both methods utilize commercially available reagents and standard laboratory techniques, making them accessible for research and industrial applications.
  • No direct synthesis methods from α-bromoketones or hydrazones were found specifically for this compound, indicating the nucleophilic substitution and cyclization approaches are preferred.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-ethylpyrrolidine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the ester group, leading to the formation of different substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Substituted pyrrolidine derivatives.

Scientific Research Applications

Methyl 3-ethylpyrrolidine-2-carboxylate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 3-ethylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of methyl 3-ethylpyrrolidine-2-carboxylate vary in substituents, ring saturation, and functional groups, leading to differences in physicochemical properties and applications. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of this compound and Analogous Compounds

Compound Name CAS Number Molecular Formula Key Features Key Differences from Target Compound
This compound 171232-79-4 C₈H₁₅NO₂ Ethyl at C3, methyl ester at C2, saturated ring Reference compound
Ethyl 4,4-dimethyl-2-oxopyrrolidine-3-carboxylate 90609-07-7 C₉H₁₅NO₃ Oxo group at C2, ethyl ester, dimethyl at C4 Oxo group increases polarity; dimethyl adds steric hindrance
Ethyl 2-methyl-3-oxopyrrolidine-1-carboxylate 152533-47-6 C₉H₁₅NO₃ Oxo at C3, methyl at C2, ethyl ester Oxo group enhances hydrogen bonding potential; ester group differs
Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate N/A C₉H₅ClF₃NO₂ Pyridine ring, Cl/CF₃ substituents Aromatic ring introduces planarity; electron-withdrawing groups alter reactivity
Ethyl 2-methyl-6-p-tolylpyridine-3-carboxylate 271597-75-2 C₁₆H₁₇NO₂ Pyridine ring, p-tolyl group, ethyl ester Aromaticity increases stability; tolyl group adds lipophilicity

Key Research Findings

Impact of Substituents on Reactivity The oxo group in analogs like ethyl 2-methyl-3-oxopyrrolidine-1-carboxylate introduces polarity, making these compounds more reactive in nucleophilic additions compared to the non-oxo target compound . Electron-withdrawing groups (e.g., Cl, CF₃ in pyridine derivatives) reduce electron density at the ester carbonyl, slowing hydrolysis but enhancing electrophilic substitution reactions .

Steric and Stereochemical Effects

  • Ethyl vs. Methyl Esters : Ethyl esters (e.g., in CAS 90609-07-7) exhibit slower enzymatic hydrolysis than methyl esters, impacting drug bioavailability .
  • Stereochemistry : The (2S,3S) configuration in the hydrochloride salt of the target compound improves binding affinity to biological targets compared to racemic mixtures .

Biological Activity

  • Pyrrolidine analogs with aryl substituents (e.g., benzoyloxy groups in ) show enhanced antimicrobial activity due to increased membrane interaction .
  • Pyridine-based esters (e.g., CAS 271597-75-2) are often used in coordination chemistry for ligand synthesis, leveraging their aromatic π-system .

Physicochemical Properties

  • Lipophilicity : The ethyl group in the target compound increases lipophilicity (LogP ~1.5) compared to oxo-containing analogs (LogP ~0.8–1.2) .
  • Solubility : Hydrochloride salts (e.g., CAS 189690-91-3) improve aqueous solubility, making them preferable in drug formulations .

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